2-(3,4-Dimethoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
The compound “2-(3,4-Dimethoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a type of small molecule that features the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds . It’s part of a new set of compounds that were designed and synthesized as novel CDK2 targeting compounds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido- [4,5- d ] [1,2,4]triazolo [4,3- a ]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido- [4,5- d ]pyrimidine-2,4 (1 H ,3 H )-diones in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm −1 .Scientific Research Applications
Chemical Synthesis and Heterocyclic Chemistry
Triazolopyrimidines are notable for their presence in various heterocyclic compounds, which are crucial in the synthesis of complex organic molecules. For instance, triazolopyrimidines have been synthesized via reactions involving enamino nitriles and orthoformates, leading to heterocondensed pyrimidines and further cyclization processes (Wamhoff, Kroth, & Strauch, 1993). These synthetic pathways are essential for creating novel compounds with potential pharmacological applications.
Antimicrobial and Antioxidant Activities
Research on triazolopyrimidine derivatives has shown that these compounds can exhibit significant antimicrobial and antioxidant activities. For example, a study synthesized novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, indicating the therapeutic potential of such compounds (Rahmouni et al., 2016). Another study focused on the synthesis and biological evaluation of triazolopyrimidines, demonstrating their antimicrobial activity and potential as antioxidants (Gilava, Patel, Ram, & Chauhan, 2020).
Supramolecular Chemistry
Triazolopyrimidines and related compounds have also been explored in the context of supramolecular chemistry. For instance, novel pyrimidine derivatives were synthesized and investigated as ligands for co-crystallization, forming complex supramolecular assemblies through hydrogen-bonding interactions (Fonari et al., 2004). These studies highlight the versatility of triazolopyrimidines in forming structured, functional materials.
Mechanism of Action
Target of Action
The compound, 2-(3,4-Dimethoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, is a complex heterocyclic compound. It contains a triazole nucleus, which is known to interact with a variety of enzymes and receptors in the biological system . .
Mode of Action
Triazole compounds, which are part of this compound’s structure, are known to bind readily in the biological system with a variety of enzymes and receptors . This binding can lead to a variety of biological activities.
Biochemical Pathways
Triazole compounds are known to show versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular . Therefore, it can be inferred that this compound may affect a variety of biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Given the wide range of biological activities associated with triazole compounds , it can be inferred that this compound may have diverse molecular and cellular effects.
Future Directions
The compound is part of a new set of CDK2 targeting compounds, which suggests that it could be further investigated for its potential in cancer treatment . The growth of three examined cell lines was significantly inhibited by most of the prepared compounds , indicating promising future directions in cancer research.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O3/c1-11-16(18(21)27)17(12-6-8-22-9-7-12)26-20(23-11)24-19(25-26)13-4-5-14(28-2)15(10-13)29-3/h4-10,17H,1-3H3,(H2,21,27)(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXKVUKZOVBWGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC(=C(C=C3)OC)OC)N1)C4=CC=NC=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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